molecular formula C10H8N2O2 B11907032 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline

Katalognummer: B11907032
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: UTUAHNBGIKSTBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinazoline core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the quinazoline core. The dioxino ring is then introduced through a series of oxidation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is unique due to its specific dioxino ring fused to the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline

InChI

InChI=1S/C10H8N2O2/c1-2-14-10-4-8-7(3-9(10)13-1)5-11-6-12-8/h3-6H,1-2H2

InChI-Schlüssel

UTUAHNBGIKSTBA-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=C3C=NC=NC3=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.